molecular formula C15H16 B2421880 3,4,3'-Trimethyl-1,1'-biphenyl CAS No. 1207-89-2

3,4,3'-Trimethyl-1,1'-biphenyl

Cat. No. B2421880
CAS RN: 1207-89-2
M. Wt: 196.293
InChI Key: FVVIZQPBJINMCQ-UHFFFAOYSA-N
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Description

“3,4,3’-Trimethyl-1,1’-biphenyl” is a chemical compound with the molecular formula C15H16 . It is a solid substance and has a molecular weight of 196.29 .


Molecular Structure Analysis

The molecular structure of “3,4,3’-Trimethyl-1,1’-biphenyl” consists of two phenyl rings connected by a single bond, with three methyl groups attached at the 3rd, 4th, and 3’ positions . The InChI code for this compound is 1S/C15H16/c1-11-4-7-14 (8-5-11)15-9-6-12 (2)13 (3)10-15/h4-10H,1-3H3 .


Physical And Chemical Properties Analysis

“3,4,3’-Trimethyl-1,1’-biphenyl” is a solid substance . Its molecular weight is 196.29 . The InChI code for this compound is 1S/C15H16/c1-11-4-7-14 (8-5-11)15-9-6-12 (2)13 (3)10-15/h4-10H,1-3H3 .

Scientific Research Applications

Thermochemical and Kinetic Studies

  • The homolytic reactivity of bisphenol antioxidants related to 3,4,3'-Trimethyl-1,1'-biphenyl was studied, showing moderate efficiency as antioxidants and polymerization inhibitors (Lucarini et al., 2001).

Fluorescence Probe Applications

  • 1-[4-(Trimethylamino)phenyl]-6-phenylhexa-1,3,5-triene (TMA-DPH), a cationic analogue of diphenylhexatriene (DPH), was developed for studying the dynamics of phospholipid monolayers in lipid bilayers (Prendergast et al., 1981).

Development of Latent Fluorophores

  • A new class of latent fluorophores based on the trimethyl lock, offering advantages over existing fluorophores, was synthesized for biological research applications (Chandran et al., 2005).

Atropisomerism in Biphenyls

  • Research on atropisomerism in biphenyls, including 3,4,3'-Trimethyl-1,1'-biphenyl derivatives, explored the synthesis, structure, and energetics of these compounds (Goldfuss & Rominger, 2000).

Applications in Liquid Crystalline Polymers

  • Studies on liquid crystalline polymers with biphenyl mesogenic groups revealed their nematic and smectic phase behaviors, useful in materials science (Chen et al., 1999).

Microporous Material Development

  • Investigations into organic microporous crystals using biphenyl derivatives demonstrated their utility in reversible adsorption of gases like nitrogen and hydrogen (Msayib et al., 2009).

Anodic Oxidation Studies

  • The anodic oxidation of trimethoxytoluene, structurally similar to 3,4,3'-Trimethyl-1,1'-biphenyl, was researched, offering insights into organic synthesis methods (Said et al., 2002).

Safety and Hazards

The safety information available indicates that “3,4,3’-Trimethyl-1,1’-biphenyl” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1,2-dimethyl-4-(3-methylphenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16/c1-11-5-4-6-14(9-11)15-8-7-12(2)13(3)10-15/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVIZQPBJINMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,3'-Trimethyl-1,1'-biphenyl

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